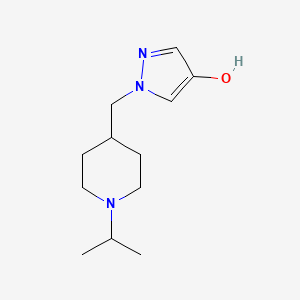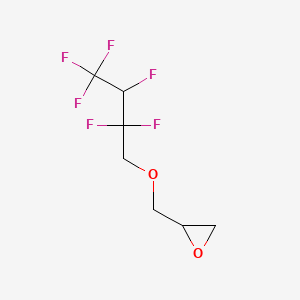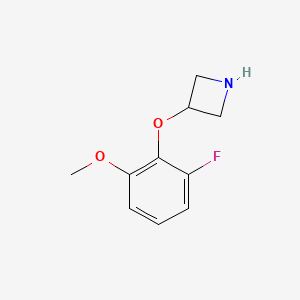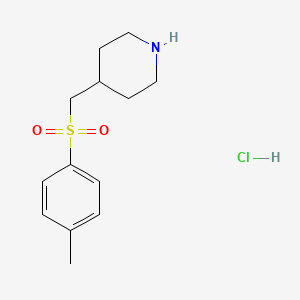
Novec® HFE-71DA Engineered Fluid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Novec® HFE-71DA Engineered Fluid is a hydrofluoroether-based solvent developed by 3M. It is a clear, colorless liquid that is primarily used for cleaning, rinsing, and drying applications. The fluid is composed of methyl nonafluorobutyl ether, trans-1,2-dichloroethylene, and ethanol. It is known for its favorable environmental properties, including zero ozone depletion potential and low global warming potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Novec® HFE-71DA involves the synthesis of its primary components:
Methyl Nonafluorobutyl Ether (C4F9OCH3): This compound is synthesized through the reaction of nonafluorobutyl iodide with methanol in the presence of a base.
Trans-1,2-Dichloroethylene (t-DCE): This compound is produced by the dehydrochlorination of 1,2-dichloroethane using a strong base.
Ethanol: Ethanol is typically produced through the fermentation of sugars by yeast or through the hydration of ethylene.
Industrial Production Methods: The industrial production of Novec® HFE-71DA involves the azeotropic distillation of the three components to form a stable mixture. The azeotropic nature of the mixture ensures that the vapor and liquid phases have the same composition, maintaining the stability of the fluid during use .
Types of Reactions:
Oxidation: Novec® HFE-71DA can undergo oxidation reactions, particularly the ethanol component, which can be oxidized to acetaldehyde and acetic acid.
Reduction: The trans-1,2-dichloroethylene component can undergo reduction reactions to form ethylene.
Substitution: The methyl nonafluorobutyl ether component can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and alkoxide ions.
Major Products Formed:
Oxidation: Acetaldehyde, acetic acid.
Reduction: Ethylene.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Novec® HFE-71DA is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent for cleaning and degreasing applications, particularly in the removal of flux residues and oils from electronic components.
Biology: Its low toxicity and non-flammability make it suitable for use in biological research, particularly in the cleaning of laboratory equipment.
Medicine: It is used in the cleaning and sterilization of medical devices due to its ability to remove contaminants without leaving residues.
Mecanismo De Acción
The mechanism of action of Novec® HFE-71DA involves its ability to dissolve and remove contaminants through its solvent properties. The methyl nonafluorobutyl ether component provides excellent solvency for non-polar contaminants, while the trans-1,2-dichloroethylene and ethanol components enhance the removal of polar contaminants. The azeotropic nature of the mixture ensures that the composition remains constant during use, providing consistent cleaning performance .
Comparación Con Compuestos Similares
Novec® HFE-71DA is unique due to its combination of environmental and performance properties. Similar compounds include:
Freon® TE: A chlorofluorocarbon-based solvent with higher ozone depletion potential.
Gensolv® 2004: A hydrochlorofluorocarbon-based solvent with higher global warming potential.
AK-225 AES: A hydrochlorofluorocarbon-based solvent with moderate ozone depletion potential.
4310-SMT: A hydrofluorocarbon-based solvent with higher global warming potential.
Compared to these compounds, Novec® HFE-71DA offers a more environmentally friendly option with zero ozone depletion potential and lower global warming potential .
Propiedades
Fórmula molecular |
C14H16Cl2F18O3 |
|---|---|
Peso molecular |
645.1 g/mol |
Nombre IUPAC |
1,2-dichloroethane;2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane;ethanol;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane |
InChI |
InChI=1S/2C5H3F9O.C2H4Cl2.C2H6O/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12;1-15-5(13,14)2(6,3(7,8)9)4(10,11)12;3-1-2-4;1-2-3/h2*1H3;1-2H2;3H,2H2,1H3 |
Clave InChI |
OPPQDZPMQWJGRZ-UHFFFAOYSA-N |
SMILES canónico |
CCO.COC(C(C(F)(F)F)(C(F)(F)F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)

![[1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)-](/img/structure/B12080960.png)



![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)


![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)


